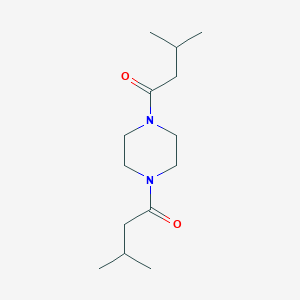

Piperazine, 1,4-diisovaleryl-

Description

Structure

3D Structure

Properties

CAS No. |

18940-59-5 |

|---|---|

Molecular Formula |

C14H26N2O2 |

Molecular Weight |

254.37 g/mol |

IUPAC Name |

3-methyl-1-[4-(3-methylbutanoyl)piperazin-1-yl]butan-1-one |

InChI |

InChI=1S/C14H26N2O2/c1-11(2)9-13(17)15-5-7-16(8-6-15)14(18)10-12(3)4/h11-12H,5-10H2,1-4H3 |

InChI Key |

KBFKBGMWNZRILJ-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)N1CCN(CC1)C(=O)CC(C)C |

Canonical SMILES |

CC(C)CC(=O)N1CCN(CC1)C(=O)CC(C)C |

Other CAS No. |

18940-59-5 |

Synonyms |

1,4-Diisovalerylpiperazine |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Disubstituted Piperazine Analogues

General Synthetic Strategies for the Piperazine (B1678402) Ring System Construction

The construction of the piperazine core can be achieved through various synthetic routes, broadly categorized into cyclization procedures and modular approaches.

Cyclization Procedures

Cyclization reactions are a cornerstone of piperazine synthesis, often involving the formation of two new carbon-nitrogen bonds to close the six-membered ring. A general approach involves the reductive cyclization of dioximes. For instance, primary amines can react with nitrosoalkenes through a sequential double Michael addition to form bis(oximinoalkyl)amines, which then undergo stereoselective catalytic reductive cyclization to yield piperazines with substituents on the carbon atoms. nih.govresearchgate.net

Another strategy employs the cyclization of linear diamine precursors. nih.gov Palladium-catalyzed cyclization has emerged as a powerful tool for the modular synthesis of highly substituted piperazines. This method couples a propargyl unit with various diamine components, offering good to excellent yields and high control over regiochemistry and stereochemistry under mild conditions. acs.orgorganic-chemistry.orgnih.gov

Furthermore, a one-pot conversion of primary amines into piperazines can be achieved by cyclization with tosylbis(2-(tosyloxy)ethyl)amine. nih.gov However, the availability of substituted starting materials can limit the diversity of the resulting piperazine derivatives. nih.gov

Modular Approaches to Diverse Heterocyclic Scaffolds

Modular synthetic strategies offer a versatile platform for generating diverse piperazine scaffolds. rsc.orgrsc.orgresearchgate.net One such approach involves the reaction of cyclic sulfamidates with hydroxy sulfonamides. This method proceeds via ring-opening of the cyclic sulfamidate followed by cyclization, allowing for variations in ring size, substitution, and configuration of the final heterocyclic scaffold. rsc.orgresearchgate.netchemistryviews.org This strategy has been successfully employed to create a range of heterocyclic scaffolds, including piperazines, that are suitable for further derivatization to access lead-like chemical space. rsc.orgrsc.orgchemistryviews.org

Another modular approach utilizes a three-component reaction involving N-activated aziridines, anilines, and propargyl carbonates to produce highly substituted piperazines in a single pot. acs.org This method demonstrates excellent stereospecificity, enabling the synthesis of enantiopure piperazine derivatives. acs.org

Functionalization Approaches at Nitrogen Positions (N-1 and N-4)

The majority of piperazine-containing drugs feature substituents primarily at the nitrogen positions, highlighting the importance of N-functionalization in modulating the biological activity of these compounds. doaj.orgresearchgate.netmdpi.comnsf.gov

Acylation Reactions (e.g., Diisovaleryl-type Modifications)

N-acylation is a common method for functionalizing the piperazine ring. The synthesis of symmetrically N,N'-diacylated piperazines, such as 1,4-diisovaleryl-piperazine, can be achieved through the reaction of piperazine with an excess of the corresponding acyl chloride. nih.gov This one-pot reaction can yield both mono-N-acylated and N,N'-diacylated products. nih.gov The conformational behavior of these N-acylated piperazines is complex due to the restricted rotation of the amide bond, leading to the existence of conformers at room temperature. nih.gov

Lipase-catalyzed N-acylation offers a highly enantioselective method for the kinetic resolution of piperazine-2-carboxylic acid derivatives. researchgate.net For example, Candida antarctica lipase (B570770) A (CAL-A) can effectively catalyze the N-acylation of piperazine-2-carboxylic acid esters, demonstrating high enantioselectivity. researchgate.net

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental and widely used method for introducing a variety of substituents at the nitrogen positions of the piperazine ring. researchgate.netontosight.ai This typically involves the reaction of piperazine, acting as a nucleophile, with suitable electrophiles such as alkyl halides or sulfonates. nih.govresearchgate.net For instance, the synthesis of 1,4-disubstituted piperazines often relies on the stepwise nucleophilic substitution of reactive halides with a pre-existing piperazine core. researchgate.net This method has been instrumental in the synthesis of numerous biologically active piperazine derivatives. nih.govnih.gov

Recent Advances in Carbon-Hydrogen (C–H) Functionalization of the Piperazine Ring

While N-functionalization has been the dominant strategy, recent years have seen significant progress in the direct functionalization of the carbon-hydrogen (C–H) bonds of the piperazine ring. nsf.govdoaj.orgresearchgate.netmdpi.com This approach provides a more direct and efficient route to introduce structural diversity at the carbon skeleton of the piperazine ring, which has been traditionally challenging to achieve. mdpi.com

Photoredox catalysis has emerged as a powerful tool for the C–H functionalization of piperazines. nsf.govresearchgate.netmdpi.com This method allows for the arylation, vinylation, and alkylation of the piperazine ring under mild conditions. For example, photoredox-catalyzed C–H arylation of piperazines with 1,4-dicyanobenzene has been successfully demonstrated using iridium-based photocatalysts. mdpi.com Similarly, organic photoredox catalysts have been employed for the C–H alkylation of piperazines. nsf.govresearchgate.net These advancements in C–H functionalization are expanding the synthetic toolbox for creating novel piperazine analogues with diverse substitution patterns. researchgate.netmdpi.com

| Compound Name | Chemical Formula | InChI | InChIKey |

| Piperazine, 1,4-diisovaleryl- | C14H26N2O2 | InChI=1S/C14H26N2O2/c1-11(2)9-13(17)15-5-7-16(8-6-15)14(18)10-12(3)4/h11-12H,5-10H2,1-4H3 | KBFKBGMWNZRILJ-UHFFFAOYSA-N |

| Piperazine | C4H10N2 | InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2 | GLUUGHFHXGJENI-UHFFFAOYSA-N |

| 1,4-Dicyanobenzene | C8H4N2 | InChI=1S/C8H4N2/c9-7-5-1-2-6(8-10)4-3-5/h1-4H | ZNCPFRVNHGOPAG-UHFFFAOYSA-N |

Specific Synthetic Examples of 1,4-Disubstituted Piperazine Analogues

The following sections provide a more detailed look into the synthesis of specific classes of 1,4-disubstituted piperazine analogues, highlighting the diverse range of accessible structures.

Recent studies have focused on the design and synthesis of novel 1,4-diformyl-piperazine-based derivatives. nih.govresearchgate.net These compounds are of interest for their potential biological activities. The synthesis of these derivatives often involves a multi-step process, starting from a suitable piperazine precursor. For example, a general synthetic route might involve the protection of one nitrogen of the piperazine ring, followed by acylation of the other nitrogen with a desired substituent, deprotection, and finally, formylation of the remaining nitrogen. nih.gov A specific example is the synthesis of 1,4-diformyl-2,3,5,6-tetrahydroxypiperazine from glyoxal (B1671930) and formamide. google.com

A study on ferrostatin-1 (Fer-1) analogues, which are ferroptosis inhibitors, involved the synthesis of 1,4-diformyl-piperazine-based derivatives. nih.gov The synthetic approach included the modification of the 3-NH2 group of Fer-1 with benzenesulfonyl groups to create a series of analogues. researchgate.net

The combination of the piperazine and benzimidazole (B57391) scaffolds has led to the development of compounds with a range of biological activities. nih.govnih.gov The synthesis of these hybrid molecules can be achieved through various routes. One common method involves the Mannich reaction, where a benzimidazole derivative, formaldehyde, and a substituted piperazine are reacted to yield the desired product. researchgate.net For instance, 1-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole and its analogues have been synthesized by reacting 1-substituted piperazines with different benzimidazole derivatives in methanol. researchgate.net

Another approach involves the direct reaction of a benzimidazole sulfonic acid with a piperazine derivative at elevated temperatures. nih.gov A more eco-friendly method utilizes a piperazine immobilized on nano-ZnO-sulfuric acid as a catalyst for the synthesis of benzimidazole derivatives. oiccpress.com

A series of novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives have been synthesized and characterized. eurjchem.comeurjchem.comresearchgate.net The synthesis typically begins with the preparation of 1,4-benzodioxan-2-carbonyl chloride from 1,4-benzodioxan-2-carboxylic acid and thionyl chloride. eurjchem.comresearchgate.net This acid chloride is then reacted with piperazine to form the key intermediate, 1-(1,4-benzodioxane-2-carbonyl)piperazine. eurjchem.comresearchgate.net Further derivatization is achieved through nucleophilic substitution reactions with various sulfonyl chlorides or acid chlorides to yield the final 1,4-disubstituted piperazine products. eurjchem.comeurjchem.comresearchgate.net

| Starting Material | Reagent | Product | Yield (%) |

| 1,4-Benzodioxan-2-carbonyl chloride | Piperazine | 1-(1,4-Benzodioxane-2-carbonyl)piperazine | 78 |

| 1-(1,4-Benzodioxane-2-carbonyl)piperazine | 4-(3-Methoxy)-benzoyl chloride | 4-(3-Methoxy)-benzoyl-1-(1,4-benzodioxane-2-carbonyl)piperazine | 76 |

Table 1: Synthesis of 1-(1,4-Benzodioxane-2-carbonyl)piperazine Derivatives. eurjchem.com

Indole (B1671886) derivatives containing a piperazine moiety are another class of compounds with significant biological interest. benthamdirect.comjrespharm.com The synthesis of these compounds often involves the coupling of an indole carboxylic acid with a substituted piperazine. benthamdirect.com For example, several indole compounds with 4-substituted piperazine moieties were synthesized via an amidification reaction using 1,1'-carbonyldiimidazole (B1668759) (CDI). benthamdirect.com In another approach, the reaction of an amine with a substituted chloropyridine ring in the presence of potassium carbonate was used. benthamdirect.com Microwave irradiation has also been employed to facilitate the condensation of piperazine-2,6-dione (B107378) derivatives with 1H-indole-2-carboxylic acid to produce 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives in high yields. researchgate.net

Piperazine-2,5-diones, also known as diketopiperazines, are a class of cyclic dipeptides with a wide range of biological activities. nih.govnih.gov The synthesis of 1,4-disubstituted piperazine-2,5-diones can be achieved through several methods. One-pot syntheses of symmetrical 1,4-disubstituted piperazine-2,5-diones have been reported. elsevierpure.com A simple and efficient one-step procedure utilizes phase transfer catalysis, where an N-substituted chloroacetamide is cyclized in a two-phase medium. ucd.ie

A series of novel 1,4-disubstituted piperazine-2,5-dione derivatives were designed and synthesized as potential antioxidants. nih.govnih.gov The synthesis involved the reaction of a substituted aniline (B41778) with chloroacetyl chloride to form an N-substituted chloroacetamide, which was then cyclized to the corresponding piperazine-2,5-dione. Subsequent acylation of the second nitrogen atom with various acid chlorides yielded the final products. nih.gov

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| 3,5-Dimethoxyaniline | Chloroacetyl chloride | 1-(3,5-Dimethoxyphenyl)piperazine-2,5-dione | - |

| 1-(3,5-Dimethoxyphenyl)piperazine-2,5-dione | 4-Methoxybenzoyl chloride | 1-(3,5-Dimethoxyphenyl)-4-(4-methoxybenzoyl)piperazine-2,5-dione | 80 |

| 1-(4-Methoxyphenyl)piperazine-2,5-dione | 4-Methylbenzoyl chloride | 1-(4-Methoxyphenyl)-4-(4-methylbenzoyl)piperazine-2,5-dione | 87 |

| 1-(3,5-Dimethoxyphenyl)piperazine-2,5-dione | 2-Methoxyacetyl chloride | 1-(3,5-Dimethoxyphenyl)-4-(2-methoxyacetyl)piperazine-2,5-dione | 40 |

Table 2: Synthesis of 1,4-Disubstituted Piperazine-2,5-dione Derivatives. nih.gov

Synthetic Routes for Alpha-Aminoketones Containing Benzyl (B1604629) Piperazine Moieties

The synthesis of α-aminoketones incorporating a benzylpiperazine moiety is a significant area of research due to the potential biological activities of these compounds. These structures combine the features of α-aminoketones, which are important pharmacophores, with the benzylpiperazine scaffold, a common fragment in many biologically active molecules. Various synthetic strategies have been developed to access these target molecules, often involving multi-component reactions or the functionalization of pre-existing piperazine rings.

One prominent method for the synthesis of α-aminoketones bearing a benzylpiperazine group is the Mannich reaction. This reaction typically involves the condensation of a ketone, an aldehyde, and an amine, in this case, a benzylpiperazine derivative. For instance, novel α-aminoketones have been prepared through a one-step multicomponent reaction of allomaltol, arylglyoxals, and primary amines, suggesting a versatile method for creating complex molecular architectures. researchgate.net Research has shown that Mannich bases of kojic acid bearing substituted benzylpiperazine groups can be synthesized and show potential as tyrosinase inhibitors. researchgate.net Compound 3, which contains a 3,4-dichlorobenzyl piperazine moiety, was identified as having the highest inhibitory activity in one study. researchgate.net

Another general approach to α-aminoketones involves a three-step process: oxidation of benzylic secondary alcohols to ketones, subsequent α-bromination, and finally, nucleophilic substitution of the α-bromo ketone with the desired amine, such as benzylpiperazine. organic-chemistry.org This metal-free, one-pot strategy provides a direct route to pharmaceutically relevant α-amino ketones from readily available starting materials. organic-chemistry.org

The synthesis can also be approached by building the piperazine ring onto a molecule that already contains the α-keto functionality. However, a more common strategy involves the N-alkylation of a pre-formed benzylpiperazine with a suitable electrophile containing a ketone or a precursor group. The benzyl group serves as a useful protecting group in the synthesis of 1-monosubstituted and 1,4-unsymmetrically disubstituted piperazines, as it can be easily removed by hydrogenolysis. orgsyn.org The synthesis of the crucial 1-benzylpiperazine (B3395278) intermediate is often achieved by the reaction of piperazine with benzyl chloride. orgsyn.org

Enantiopure 1-benzyl-2,3-disubstituted piperazines and ketopiperazines have been synthesized from vicinal N-sulfinyl-N-benzyldiamino alcohols. acs.org This method involves an N-acylation/cyclization protocol using α-chloroacetyl chloride to produce N-sulfinyl ketopiperazines, which are cyclic α-amino amide structures closely related to α-aminoketones. acs.org

The following tables summarize various synthetic approaches and key findings from the literature.

Table 1: Synthetic Strategies for α-Aminoketones with Benzyl Piperazine Moieties

| Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Multicomponent Reaction | Allomaltol, Arylglyoxals, Primary Amines (including benzylpiperazines) | One-step, good yields, atom economy, easy workup without chromatography. | researchgate.net |

| Mannich Reaction | Kojic Acid, Aldehydes, Substituted Benzylpiperazines | Yields Mannich bases with potential biological activity (e.g., antityrosinase). | researchgate.net |

| One-Pot Oxidation/Halogenation/Substitution | Benzylic Secondary Alcohols, N-Bromosuccinimide, Amines (e.g., Benzylpiperazine) | Metal-free, proceeds via oxidation, α-bromination, and nucleophilic substitution. | organic-chemistry.org |

| N-acylation/Cyclization | N-sulfinyl-N-benzyldiamino alcohols, α-chloroacetyl chloride | Produces enantiopure N-sulfinyl ketopiperazines, which are precursors to functionalized piperazines. | acs.org |

Table 2: Examples of Synthesized α-Aminoketones Containing Benzyl Piperazine Moieties and Related Structures

| Compound Structure/Class | Synthetic Approach | Reported Findings | Reference |

|---|---|---|---|

| Mannich bases of kojic acid with substituted benzyl piperazine groups | Mannich Reaction | Compound with 3,4-dichlorobenzyl piperazine moiety showed the highest tyrosinase inhibitory activity. | researchgate.net |

| Chiral α-amino ketones | Asymmetric transamination of α-keto acids | A method to prepare chiral α-amino ketones in high yields and enantioselectivities. | organic-chemistry.org |

| N-Sulfinyl ketopiperazines | N-acylation/cyclization of N-sulfinyl-N-benzyldiamino alcohols | Synthesis of enantiopure, highly substituted ketopiperazines suitable for further functionalization. | acs.org |

Preclinical Pharmacological and Mechanistic Investigations of 1,4 Disubstituted Piperazine Compounds

In Vitro and In Vivo Biological Activity Evaluation

Neuroprotective Effects Studies (e.g., Inhibition of Neuronal Apoptosis)

The culmination of the antioxidant and cytoprotective mechanisms described above results in a significant neuroprotective effect. By reducing ROS levels, stabilizing mitochondrial function, and activating pro-survival signaling pathways, 1,4-disubstituted piperazine (B1678402) compounds effectively inhibit neuronal apoptosis induced by oxidative stress. nih.govnih.gov Flow cytometry analysis in studies with the piperazine-2,5-dione derivative 9r confirmed its ability to protect SH-SY5Y cells from H₂O₂-induced oxidative damage and subsequent apoptosis. nih.gov This anti-apoptotic property underscores the potential of this class of compounds for the treatment of neurodegenerative diseases where oxidative stress is a key pathogenic factor. nih.govnih.gov

HIV-1 Entry Inhibition Mechanisms

Certain 1,4-disubstituted piperazine derivatives have been designed and synthesized as potent inhibitors of Human Immunodeficiency Virus 1 (HIV-1) entry into host cells. nih.govnih.gov This mechanism offers an alternative therapeutic strategy to traditional antiretroviral agents that target viral enzymes. mdpi.com

HIV-1 entry into immune cells, such as T-cells, is a multi-step process that requires the virus to bind to the CD4 receptor and a co-receptor, most commonly the C-C chemokine receptor 5 (CCR5) or C-X-C chemokine receptor 4 (CXCR4). mdpi.comunion.edu A number of 1,4-disubstituted piperazine compounds have been characterized as highly selective CCR5 receptor antagonists. nih.govnih.gov These compounds act by binding to the CCR5 co-receptor on the host cell, inducing a conformational change that prevents the viral envelope protein gp120 from interacting with it. union.edu This blockade effectively inhibits the fusion of the viral and cellular membranes, thus preventing the virus from entering and infecting the cell. nih.gov Several derivatives have shown potent anti-HIV-1 activities with IC₅₀ values at nanomolar levels in in-vitro assays. nih.gov

Table 2: Anti-HIV-1 Activity of a Representative Piperazine-Based CCR5 Antagonist (Analog B07)

| Compound | Anti-HIV-1 Bal (R5) Activity IC₅₀ |

|---|---|

| Analog B07 hydrochloride | Nanomolar range |

This table is based on findings for a novel N-(4-Fluoro-benzyl)piperazine analog, demonstrating potent activity comparable to the reference compound TAK-220. nih.gov

Anti-inflammatory Activity via Cyclooxygenase-2 (COX-2) Inhibition

Inflammation is a critical physiological response, but its dysregulation can lead to chronic diseases. mdpi.com Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated at sites of inflammation and is a key target for anti-inflammatory drugs. mdpi.comnih.gov Phenylpiperazine derivatives of 1,4-benzodioxan represent a class of 1,4-disubstituted piperazines that have been investigated for their anti-inflammatory properties. nih.gov

Studies have shown that these compounds can act as new and selective ligands for the COX-2 enzyme. nih.gov By selectively inhibiting COX-2 over the related COX-1 enzyme, these compounds can reduce the production of prostaglandins (B1171923) that mediate inflammation and pain, with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov Computational docking studies have further illuminated this mechanism, showing that these piperazine derivatives can fit into the active site of the COX-2 enzyme and interact with key amino acid residues. nih.gov

Tyrosinase Inhibitory Activity Evaluation

The piperazine scaffold is a key feature in the development of new tyrosinase inhibitors, which are therapeutically important for treating hyperpigmentation disorders. nih.gov Tyrosinase is a crucial enzyme in the synthesis of melanin. nih.gov

A novel series of 4-nitrophenylpiperazine derivatives were designed and synthesized as potential tyrosinase inhibitors. nih.gov Among the synthesized compounds, one featuring an indole (B1671886) moiety attached to the piperazine ring (compound 4l) demonstrated a significant tyrosinase inhibitory effect with an IC50 value of 72.55 μM. nih.gov Enzyme kinetics analysis revealed that this compound acts as a mixed-type inhibitor of the tyrosinase enzymatic reaction. nih.gov In another study, a series of compounds based on a [4-(4-fluorobenzyl)piperazin-1-yl] structure were evaluated. nih.gov This investigation led to the discovery of a competitive inhibitor, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone (compound 26), which had an IC50 value of 0.18 μM, making it approximately 100 times more potent than the reference compound, kojic acid (IC50 = 17.76 μM). nih.gov

Further research into piperazine derivatives bearing a 1,2,4-triazole (B32235) nucleus also identified potent tyrosinase inhibitors. researchgate.net Specifically, compounds 10a and 10b showed strong activity with IC50 values of 31.2 ± 0.7 µM and 30.7 ± 0.2 µM, respectively. researchgate.net Kinetic analysis of compound 10b determined it to be a mixed-type inhibitor with a Ki value of 9.54 µM. researchgate.net Molecular docking studies suggest that the piperazine ring helps to correctly orient the substituted parts of the molecule into the active site of the tyrosinase enzyme. nih.govresearchgate.net

| Compound Class | Specific Compound | Inhibition Type | IC50 Value (µM) |

| 4-Nitrophenylpiperazine Derivative | Compound 4l (with indole moiety) | Mixed | 72.55 |

| [4-(4-Fluorobenzyl)piperazin-1-yl] Derivative | Compound 26 | Competitive | 0.18 |

| Piperazine with 1,2,4-Triazole Nucleus | Compound 10a | Not specified | 31.2 |

| Piperazine with 1,2,4-Triazole Nucleus | Compound 10b | Mixed | 30.7 |

| Reference Compound | Kojic Acid | Competitive | 17.76 |

Characterization of Narcotic Agonist and Antagonist Activities

The piperazine structure is integral to a series of compounds investigated for their effects on opioid receptors, demonstrating both narcotic agonist (analgesic) and antagonist activities. nih.gov Opioids are categorized based on their interaction with opioid receptors as full agonists, partial agonists, and antagonists. pharmacytimes.com

In a study of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, researchers synthesized and evaluated various racemates and enantiomers for their analgesic properties. nih.gov The investigation found a strong enantioselectivity; the S-(+) enantiomers consistently showed stronger analgesic activity than their R-(-) counterparts. nih.gov One of the most potent compounds, the S-(+) enantiomer of compound 10, was found to be 105 times more potent than morphine as an analgesic. nih.gov

Interestingly, some of the corresponding R-(-) enantiomers displayed narcotic antagonist activity, which the S-(+) enantiomers lacked. nih.gov For instance, the R-(-) enantiomers of compounds 16 and 18 were identified as narcotic antagonists. nih.gov Specifically, (R)-(-)-18 exhibited both analgesic and narcotic antagonist activities comparable to pentazocine, a known mixed agonist-antagonist, but without showing significant physical dependence liability in preclinical models. nih.govpharmacytimes.com These findings suggest that this class of piperazine compounds represents a novel series with potent analgesic activity and an unusual enantioselectivity compared to morphine and its surrogates. nih.gov

Antimalarial Activity Profiling

The piperazine nucleus is a prominent heterocyclic structure found in many pharmacologically active molecules, including those with antimalarial properties. mdpi.com The rise of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the continued search for new antimalarial agents. nih.gov

Researchers have synthesized libraries of 1,4-disubstituted piperazine derivatives to evaluate their efficacy against malaria. In one study, a library of piperazine-tethered thiazole (B1198619) compounds was screened for antiplasmodial activity against a chloroquine-resistant strain of P. falciparum (Dd2). mdpi.com This effort identified a hit compound, 2291-61, which demonstrated a potent antiplasmodial EC50 of 102 nM and a selectivity index of over 140. mdpi.com Further investigation into its mechanism showed that when added at the early ring stage of the parasite's lifecycle, it prevented development into the subsequent trophozoite stage. mdpi.com

While not piperazines, structurally related 1,4-disubstituted piperidine (B6355638) derivatives have also shown significant promise. A library of these compounds was evaluated against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Several molecules exhibited activity in the nanomolar range, comparable to or exceeding that of chloroquine. nih.govresearchgate.net

| Compound Class | Compound ID | Target Strain | Activity (IC50/EC50) |

| Piperazine-Tethered Thiazole | 2291-61 | P. falciparum Dd2 (resistant) | 102 nM (EC50) |

| 1,4-Disubstituted Piperidine | 12d | P. falciparum 3D7 (sensitive) | 13.64 nM (IC50) |

| 1,4-Disubstituted Piperidine | 13b | P. falciparum 3D7 (sensitive) | 4.19 nM (IC50) |

| 1,4-Disubstituted Piperidine | 13b | P. falciparum W2 (resistant) | 13.30 nM (IC50) |

| 1,4-Disubstituted Piperidine | 12a | P. falciparum W2 (resistant) | 11.6 nM (IC50) |

| Reference Compound | Chloroquine | P. falciparum 3D7 (sensitive) | 22.38 nM (IC50) |

| Reference Compound | Chloroquine | P. falciparum W2 (resistant) | 134.12 nM (IC50) |

Adenosine (B11128) A2A Receptor Inverse Agonism

The adenosine A2A receptor, a Gs-coupled receptor, is a significant pharmaceutical target, particularly for neurodegenerative conditions like Parkinson's disease. nih.govnih.gov While the prompt specifies inverse agonism, the available research on piperazine-based compounds for this target focuses predominantly on antagonism. Antagonists block the receptor's activation by endogenous agonists like adenosine, whereas inverse agonists would reduce the receptor's basal activity.

Arylpiperazine derivatives have been successfully incorporated into potent and selective A2A receptor antagonists. nih.gov Starting from the known antagonist SCH 58261, which is a pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine, researchers developed new arylpiperazine derivatives to improve selectivity and pharmacokinetic properties. nih.govresearchgate.net This work led to the identification of compound 11h, a potent and selective antagonist that was orally active in a rat model of Parkinson's disease. nih.gov Further optimization resulted in compound 12a (SCH 420814), which demonstrated broad selectivity, favorable pharmacokinetic properties, and excellent activity in preclinical models. nih.govresearchgate.net Another potent antagonist, MK-3814, exhibits a high affinity for the human A2A receptor with a Ki value of 1.1 nM and over 1000-fold selectivity against other adenosine receptors. researchgate.net

Gamma-Secretase Inhibition and Aβ42 Production Reduction

Gamma-secretase is an enzyme complex involved in the production of amyloid-beta (Aβ) peptides, particularly the Aβ42 peptide, which is a primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. nih.gov Therefore, inhibiting γ-secretase or modulating its activity to reduce Aβ42 production is a key therapeutic strategy.

A 1,4-disubstituted piperazine-containing compound, referred to as C1, has been shown to inhibit the production of Aβ40 and Aβ42 by γ-secretase. nih.gov In cell-free AlphaLISA assays, C1 decreased the production of both peptides in a dose-dependent manner. nih.gov The compound showed selectivity, inhibiting Aβ42 production with an IC50 value of 1.9 μM, which was lower than its IC50 for Aβ40 production (3.9 μM). nih.gov

This selective effect was also observed in a cellular environment. When human embryonic kidney 293 (HEK 293) cells expressing human APP695 were treated with C1, there was a significant reduction in Aβ levels. nih.gov Treatment with 25 μM of C1 for 24 hours resulted in a ~70% decrease in Aβ42, compared to a ~25% decrease in Aβ40. nih.gov This demonstrates that the compound effectively reduces the Aβ42/Aβ40 ratio, which is considered a critical factor in Alzheimer's disease pathogenesis. nih.gov

| Compound | Assay Type | Target | IC50 Value |

| C1 | AlphaLISA (cell-free) | Aβ42 Production | 1.9 µM |

| C1 | AlphaLISA (cell-free) | Aβ40 Production | 3.9 µM |

Role as Cereblon Ligands in Targeted Protein Degradation (PROTAC Development)

The piperazine moiety is a common structural feature in ligands designed for Proteolysis Targeting Chimeras (PROTACs). biorxiv.org PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. nih.govnih.gov One of the most frequently used E3 ligases in PROTAC development is Cereblon (CRBN). nih.govresearchgate.net

PROTACs consist of a ligand that binds the protein of interest, a ligand that binds an E3 ligase (like CRBN), and a linker connecting the two. nih.govresearchgate.net The piperazine ring is often incorporated into the ligand that targets the protein of interest. Its solvent-exposed position can serve as an effective attachment point for the linker that connects to the CRBN-recruiting moiety (such as thalidomide (B1683933) or its derivatives). biorxiv.orgresearchgate.net

For example, researchers have successfully converted existing protein-targeting ligands that contain a piperazine at the solvent-exposed exit vector into molecular glue degraders or PROTACs. biorxiv.org By appending specific chemical handles to the piperazine moiety of kinase inhibitors like dasatinib (B193332) or other ligands, they were able to induce the degradation of target proteins such as BCR-ABL, c-ABL, and SMARCA2. biorxiv.org This demonstrates the utility of the piperazine scaffold as a versatile anchor point in the rational design of molecules for targeted protein degradation via the CRBN pathway. biorxiv.orgnih.gov

Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Studies (General Principles)

Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential for evaluating the potential of new drug candidates, including 1,4-disubstituted piperazine compounds. PK describes what the body does to a drug (absorption, distribution, metabolism, and excretion), while PD describes what the drug does to the body (the drug's effect).

The piperazine moiety itself can significantly influence a molecule's physicochemical properties, which in turn affect its PK profile. mdpi.com It is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of a final molecule. mdpi.com For example, in the development of adenosine A2A receptor antagonists, optimization of an arylpiperazine side chain led to compound SCH 420814, which exhibited not only high potency (a PD property) but also good oral activity and favorable pharmacokinetic properties (PK properties). nih.gov

PK/PD studies aim to establish a relationship between the concentration of a drug in the body and its pharmacological effect. For instance, in the study of narcotic piperazine derivatives, the analgesic effect (PD) would be measured against the concentration of the compound in the central nervous system over time (PK). nih.gov For antimalarial piperazine compounds, PK studies would determine how the drug is absorbed and distributed to maintain a concentration sufficient to kill the Plasmodium parasite, while PD studies would confirm the stage-specific killing of the parasite as a function of that concentration. mdpi.com These studies are critical for understanding the dose-response relationship and for predicting a compound's behavior in clinical settings.

Metabolic Stability Profiling

Following a comprehensive search of available scientific literature, no data were found regarding the metabolic stability profiling of the specific compound Piperazine, 1,4-diisovaleryl-.

Assessment of Oral Exposure in Relevant Animal Models

Similarly, a thorough review of existing research revealed no studies detailing the assessment of oral exposure or pharmacokinetic properties of Piperazine, 1,4-diisovaleryl- in any relevant animal models.

Computational and Theoretical Studies in 1,4 Disubstituted Piperazine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in rational drug design for understanding and predicting the interactions between a ligand, such as a piperazine (B1678402) derivative, and its macromolecular target, typically a protein or enzyme. By simulating the binding process, researchers can estimate the binding affinity and analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

In the study of piperazine derivatives, docking simulations have been instrumental in identifying potential therapeutic agents. For instance, simulations have been used to evaluate how novel piperazine-substituted compounds bind to the active sites of enzymes like tyrosinase and urease. These studies help elucidate the structure-activity relationship (SAR), revealing which chemical modifications on the piperazine scaffold lead to enhanced binding and, consequently, higher inhibitory activity. The results often show that specific substitutions on the aryl ring attached to the piperazine moiety can significantly influence binding affinity.

A primary application of molecular docking in piperazine research is the prediction of enzyme inhibition. By docking a library of piperazine derivatives into the active site of a target enzyme, scientists can prioritize which compounds are most likely to be potent inhibitors, thus saving significant time and resources in experimental screening.

For example, in the development of urease inhibitors, molecular docking studies of piperazine-based benzimidazole (B57391) derivatives revealed favorable binding energies and specific interactions within the enzyme's active site. The docking scores, which estimate the binding free energy, often correlate well with experimentally determined inhibitory concentrations (IC50 values). One study found that synthesized ligands exhibited significantly more negative glide energy values (−57.81 to −70.68 kcal/mol) compared to the standard inhibitor thiourea (B124793) (−25.41 kcal/mol), suggesting a higher binding affinity and more stable ligand-protein complexes. These computational predictions were validated by in vitro tests, which confirmed that many of the synthesized compounds were more potent than the standard. Similarly, docking studies on piperazine derivatives targeting enzymes like enoyl-ACP reductase and dihydrofolate reductase (DHFR) have successfully predicted binding modes, corroborating experimental findings and guiding the design of new antibacterial agents.

| Target Enzyme | Piperazine Derivative Class | Key Findings from Docking | Reference |

| Urease | Benzimidazole-piperazine hybrids | Showed more favorable binding energies compared to standard thiourea, with interactions stabilizing the ligand in the active site. | |

| Tyrosinase | 1,2,4, triazole-piperazine hybrids | Docking results identified compounds with promising inhibitory effects, guiding selection for in vitro studies. | |

| PARP-1 | Piperazine-substituted naphthoquinones | Identified compounds with strong binding profiles and significant interactions with critical amino acids for PARP-1 inhibition. | |

| Enoyl ACP Reductase | Pyrrole-benzohydrazides | Revealed binding interactions within the active site, helping to explain the observed biological activity. |

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules. These methods are used to calculate various molecular descriptors that are crucial for explaining the reactivity, stability, and intermolecular interactions of 1,4-disubstituted piperazine derivatives. DFT studies can determine electronic and energetic parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding chemical reactivity.

Before other properties can be accurately calculated, the most stable three-dimensional structure of a molecule must be determined. DFT is widely used for geometry optimization, a process that finds the lowest energy conformation of a molecule. For flexible molecules like piperazine derivatives, this is particularly important as the ring can adopt different conformations (e.g., chair, boat). These computational studies allow for the determination of bond lengths, bond angles, and dihedral angles that correspond to the most stable molecular shape. This optimized geometry is the foundation for all further computational analyses, including the calculation of reactivity descriptors and the simulation of molecular interactions.

DFT calculations are also powerful tools for investigating non-covalent interactions, which are critical for biological activity. By analyzing the electron density distribution, researchers can map the electrostatic potential (ESP) on the molecular surface. This map reveals regions that are electron-rich (negative potential) and electron-poor (positive potential), indicating sites that are likely to participate in hydrogen bonding or other electrostatic interactions with a biological target. Furthermore, Natural Bond Orbital (NBO) analysis can be performed to study charge transfer interactions within the molecule, providing deeper insight into its electronic stabilization and reactivity. These detailed electronic structure analyses help explain why certain piperazine derivatives exhibit specific biological activities and guide the design of new compounds with enhanced interaction capabilities.

In Silico Techniques for Predicting Biological Activities and Drug Properties

In silico techniques encompass a broad range of computational methods used to predict the biological activities and pharmacokinetic properties of chemical compounds. These methods are vital in modern drug discovery for screening large virtual libraries of molecules and eliminating candidates with unfavorable properties early in the process, a strategy that reduces costs and failure rates in later stages. For 1,4-disubstituted piperazines, these predictions help assess their potential as viable drug candidates.

A critical step in drug development is evaluating a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which determines its bioavailability and persistence in the body. Bioinformatics platforms and specialized software are used to predict these properties based on a molecule's structure.

Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Studies on various piperazine derivatives have shown that many can be designed to adhere to these rules, suggesting good potential for oral bioavailability. In silico platforms like SwissADME are frequently used to calculate a wide range of pharmacokinetic properties, including gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450. By analyzing these predicted properties, chemists can modify the structure of a piperazine derivative to improve its ADME profile, for example, by altering substituents to balance lipophilicity and aqueous solubility.

| ADME/Drug-Likeness Parameter | Description | Relevance in Piperazine Research | Reference |

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and potential for oral bioavailability. | Used to screen piperazine derivatives; many designed series show high adherence. | |

| Gastrointestinal (GI) Absorption | Prediction of a compound's ability to be absorbed from the gut. | High absorption potential has been predicted for several novel piperazine candidates. | |

| Blood-Brain Barrier (BBB) Permeation | Predicts if a compound can cross the BBB to act on the central nervous system. | Important for designing piperazine-based drugs targeting CNS disorders. | |

| Synthetic Accessibility | An estimate of how easily a compound can be synthesized. | Low scores for some piperazine derivatives suggest they are relatively easy to produce. |

Crystal Structure Analysis of Piperazine-Containing Compounds

While specific crystallographic data for "Piperazine, 1,4-diisovaleryl-" is not available in the reviewed literature, the study of other 1,4-disubstituted piperazine derivatives provides a framework for understanding potential structural features. Research on related compounds often reveals complex hydrogen bonding networks and, in the case of metal complexes, distortions in coordination geometry.

In the broader context of piperazine-containing compounds, particularly those forming coordination complexes with metal ions, the analysis of octahedral geometry is crucial. Octahedral complexes can exhibit distortions from ideal symmetry, such as Jahn-Teller distortions, which arise from an uneven distribution of electrons in the d-orbitals of the central metal atom. These distortions involve the elongation or compression of bonds along one or more axes of the octahedron. The nature and magnitude of these distortions, influenced by the electronic configuration of the metal and the nature of the ligands, significantly impact the electronic and magnetic properties of the compound.

The following tables present hypothetical data based on common findings in the crystal structure analysis of piperazine derivatives to illustrate the type of information that would be obtained from an experimental study of "Piperazine, 1,4-diisovaleryl-".

Table 1: Hypothetical Crystallographic Data for a Piperazine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.54 |

| Volume (ų) | 1082.1 |

Table 2: Hypothetical Hydrogen Bond Geometry

| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |

|---|---|---|---|---|

| N1-H1···O1 | 0.88 | 1.95 | 2.821 | 175.2 |

D = Donor atom; A = Acceptor atom

These tables exemplify the precise structural information that can be derived from single-crystal X-ray diffraction studies. The elucidation of such details for "Piperazine, 1,4-diisovaleryl-" would be essential for a comprehensive understanding of its solid-state chemistry and for designing materials with specific properties.

Medicinal Chemistry Strategies and Drug Discovery Pipeline for Piperazine Containing Compounds

Lead Generation and Optimization Campaigns

The journey from a preliminary "hit" compound to a viable drug candidate involves rigorous lead generation and optimization. This process aims to enhance the desired therapeutic effects while minimizing undesirable properties.

Refining Lead Compounds for Enhanced Potency and Selectivity

A primary goal in lead optimization is to improve a compound's potency—its ability to produce a desired biological effect at a low concentration—and its selectivity towards the intended biological target. A lack of selectivity can lead to off-target effects and potential toxicity.

In the development of inhibitors for the voltage-gated sodium channel NaV1.7, a key target for pain therapeutics, researchers identified piperazine (B1678402) amides as promising leads. nih.gov Initial lead compounds, while potent, often require refinement to improve selectivity against other NaV isoforms, such as NaV1.5, which is crucial for cardiac function. nih.gov Through systematic exploration of the structure-activity relationship (SAR), it was discovered that modifications to the piperazine core, such as the introduction of bridging methylene (B1212753) and ethylene (B1197577) units, could significantly enhance selectivity for NaV1.7 over NaV1.5. nih.gov For instance, the creation of diazabicyclo[3.1.1]heptane and diazabicyclo[3.2.1]octane analogues from a piperazine lead resulted in compounds with comparable NaV1.7 potency but markedly improved selectivity. nih.gov

Similarly, in the pursuit of inhibitors for the eukaryotic initiation factor 4A3 (eIF4A3), a target in cancer therapy, a high-throughput screening campaign identified 1,4-diacylpiperazine derivatives as hits. researchgate.netnih.gov These initial hits underwent extensive chemical optimization to improve their potency and selectivity. This iterative process of synthesis and biological testing led to the discovery of selective eIF4A3 inhibitors with cellular activity. researchgate.netnih.gov

Rational Chemical Modifications for Optimal Binding Affinity and Specificity

Rational drug design leverages an understanding of the three-dimensional structure of the target protein to guide chemical modifications. This approach aims to optimize the interactions between the drug molecule and its binding site, thereby enhancing affinity and specificity.

For 1,4-diacylpiperazine-based inhibitors of eIF4A3, surface plasmon resonance (SPR) biosensing assays were used to confirm direct binding to the target protein. researchgate.netnih.gov These studies revealed that the inhibitors bound to a non-ATP binding site, providing crucial information for further rational design. researchgate.netnih.gov By understanding the key interactions in this pocket, medicinal chemists can introduce specific functional groups to the diacylpiperazine scaffold to maximize binding affinity.

In the optimization of antimalarial imidazolopiperazines, metabolic stability was a key challenge. acs.org Identification of inactive metabolites resulting from the oxidation of the piperazine ring prompted rational modifications to block these metabolic pathways. acs.org Introducing dimethyl substitutions on the piperazine ring, particularly at the 8-position, not only improved metabolic stability but also led to a significant enhancement in antiplasmodial potency. acs.org

The following table illustrates the impact of rational modifications on the potency of imidazolopiperazine antimalarial agents.

| Compound | R1 | R2 | Amide | R3 | R4 | Aniline (B41778) | EC50 (W2, nM) | EC50 (3D7, nM) |

| 15 | H | H | α-Me-Ala | H | H | 4-FPh | 20 ± 5 | 25 ± 2 |

| 27 | Me | Me | α-Me-Ala | H | H | 4-FPh | 10 ± 1 | 9 ± 1 |

| 28 | Me | Me | α-Me-Ala | H | H | 4-MePh | 2 ± 1 | 4 ± 1 |

| 29 | Me | Me | α-Me-Ala | H | H | 3,4-diFPh | 13 ± 3 | 7 ± 1 |

| Data sourced from literature on imidazolopiperazine lead optimization. acs.org This interactive table demonstrates how substitutions on the piperazine core (R1, R2) and the aniline moiety influence the antiplasmodial activity (EC50) against different malaria strains. |

Hypothesis-Driven Approaches in Lead Optimization

Lead optimization is often guided by specific hypotheses aimed at overcoming identified liabilities of a lead compound. nih.gov For instance, if a compound exhibits poor pharmacokinetic properties, a hypothesis might be formulated that modifying a specific part of the molecule will improve its absorption, distribution, metabolism, and excretion (ADME) profile.

In the development of piperidine (B6355638) amide γ-secretase inhibitors for Alzheimer's disease, the initial structural series suffered from suboptimal pharmacokinetics. nih.govresearchgate.netresearchgate.net A hypothesis-driven optimization campaign was initiated to address this issue. By systematically altering different parts of the molecule and testing the resulting compounds, researchers were able to identify modifications that led to improved pharmacokinetic profiles and the ability to lower cerebral Aβ42 production in animal models. nih.govresearchgate.netresearchgate.net

A similar hypothesis-driven approach was employed for NaV1.7 inhibitors, where high microsomal clearance was a major hurdle. nih.gov The hypothesis that replacing a metabolically labile benzylic amine with a more stable aryl amide would improve metabolic stability proved successful. This change not only reduced metabolic turnover but also enhanced selectivity and maintained potency. nih.gov

Scaffold Hopping and Heterocycle Replacements as Drug Design Methodologies

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the central core (scaffold) of a known active compound with a structurally different moiety while retaining the key pharmacophoric features responsible for biological activity. nih.govnih.govbiosolveit.de This technique is particularly useful for discovering novel chemical series with improved properties, such as enhanced potency, better ADME profiles, or the ability to circumvent existing patents. nih.govbiosolveit.de

While no direct examples of scaffold hopping from a "Piperazine, 1,4-diisovaleryl-" core are available, the general principle is widely applied to piperazine-containing compounds. For instance, if a diacylpiperazine lead compound exhibits undesirable properties, a medicinal chemist might replace the piperazine ring with other heterocyclic systems, such as piperidine or morpholine, or even acyclic linkers. nih.gov The goal is to maintain the spatial orientation of the critical acyl side chains while introducing a new core that may offer superior drug-like properties. dundee.ac.uk

The development of Pim-1 kinase inhibitors illustrates the power of computational methods in scaffold hopping. Machine learning and de novo design approaches have been used to identify innovative molecular scaffolds that are structurally distinct from known inhibitors but retain the desired biological activity. nih.gov

Design of Novel Bioactive Molecules Based on the Piperazine Scaffold

The piperazine scaffold serves as a versatile building block for the design of novel bioactive molecules across a wide range of therapeutic areas. mdpi.comnih.govmdpi.com Its ability to be readily substituted at the 1 and 4 positions allows for the systematic exploration of chemical space and the optimization of interactions with biological targets. mdpi.comnih.gov

Researchers have designed and synthesized novel 1,4-di(aryl/heteroaryl) substituted piperazine derivatives as potential antitubercular and antimicrobial agents. researchgate.net By attaching different aromatic and heteroaromatic groups to the piperazine core, they were able to generate a library of compounds and identify molecules with potent activity against Mycobacterium tuberculosis and various bacterial and fungal pathogens. researchgate.net Molecular docking studies further supported the design strategy by showing that the synthesized molecules could bind effectively to the target protein, Mtb RNAP. researchgate.net

In another example, a series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were designed and synthesized as potential selective serotonin (B10506) reuptake inhibitors (SSRIs) for the treatment of depression. nih.gov This design incorporated the piperazine moiety as a key linker element to connect the phenyl and pyridinone fragments, resulting in compounds with potent 5-HT reuptake inhibitory activity. nih.gov

The following table showcases the antitubercular activity of newly designed 1,4-di(aryl/heteroaryl) substituted piperazine derivatives.

| Compound | Antitubercular Activity (MIC: µg/mL) |

| 7a | 0.65 |

| 6b | > 100 |

| Rifampicin (Standard) | 0.50 |

| Data from a study on novel multifunctional piperazine derivatives. researchgate.net This interactive table highlights the promising antitubercular activity of compound 7a, which is comparable to the standard drug Rifampicin. |

Strategic Development of Derivatives and Analogues to Address Pharmacological Limitations

A significant part of the drug discovery process involves the strategic development of derivatives and analogues to overcome the pharmacological limitations of an initial lead compound. These limitations can include poor solubility, rapid metabolism, low bioavailability, or off-target toxicity.

For many piperazine-based compounds, the basic nitrogen atoms of the piperazine ring can be crucial for improving aqueous solubility and oral bioavailability. nih.gov However, these same nitrogen atoms can also be sites of metabolic attack. Therefore, a key strategy involves modifying the substituents on the piperazine nitrogens to strike a balance between favorable physicochemical properties and metabolic stability.

In the development of antimalarial imidazolopiperazines, poor oral exposure was a major hurdle for potent compounds with an unsubstituted piperazine. acs.org To address this, derivatives with substitutions on the piperazine ring were synthesized. The introduction of a dimethyl group, for instance, led to optimized analogues with improved in vitro metabolic stability and enhanced oral exposure in animal models. acs.org

Similarly, in the context of developing inhibitors for the vesicular monoamine transporter-2 (VMAT2), researchers designed and synthesized a series of 1,4-diphenalkylpiperidine analogs, which can be seen as derivatives of a piperazine-like core. nih.gov By systematically varying the substituents on the phenyl rings, they were able to identify compounds with significantly enhanced inhibitory potency compared to the parent compound. nih.gov

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC.

- Optimize molar ratios to avoid over-acylation or side products.

Basic: Which spectroscopic and analytical techniques are critical for characterizing 1,4-diisovaleryl-piperazine?

Methodological Answer:

- 1H/13C NMR : Confirm substitution patterns and acyl group integration. For example, in deuterated solvents (CDCl3 or DMSO-d6), acyl protons appear as singlets (~2.4–2.6 ppm for isovaleryl CH3 groups) .

- IR Spectroscopy : Identify carbonyl stretches (C=O) at ~1650–1750 cm⁻¹ and N-H bending (if present) .

- X-ray Crystallography : Resolve crystal structure and confirm dihedral angles between piperazine and substituents, as demonstrated for N,N′-bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine .

Advanced: How can conformational analysis determine the most stable structure of 1,4-diisovaleryl-piperazine?

Methodological Answer:

Software Tools : Use Spartan06 or Gaussian with semiempirical methods (e.g., AM1) to compute energy minima for rotamers .

Key Parameters :

- Torsional angles between the piperazine ring and isovaleryl groups.

- Relative energies of conformers (e.g., Table 1 in shows ΔE values for 1,4-bis(2-chloro-4-nitrophenyl)piperazine).

Validation : Compare computational results with experimental data (e.g., X-ray or NOESY NMR).

Example : For 1,4-bis(2-chloro-4-nitrophenyl)piperazine, the lowest-energy conformer had a chair-like piperazine ring with substituents in equatorial positions .

Advanced: What methodologies elucidate the interaction of 1,4-diisovaleryl-piperazine with DNA?

Methodological Answer:

Molecular Docking :

- Prepare DNA (e.g., PDB ID: 1BNA) by removing water, adding polar hydrogens, and assigning Kollman charges.

- Define a 40Å × 40Å × 40Å docking grid around the DNA minor/major groove.

- Output : Binding affinity (ΔG) and interaction types (e.g., hydrogen bonds, π-alkyl).

Key Findings from Analogues :

- 1,4-bis(2-chloro-4-nitrophenyl)piperazine binds DNA with ΔG = -7.5 kcal/mol via hydrogen bonds (1.92–2.51 Å) and π-alkyl interactions (4.89–4.91 Å) at DG4 and DA6 sites .

Advanced: How do substituent electronic effects (EWG vs EDG) influence the bioactivity of bis-acylated piperazines?

Methodological Answer:

- Case Study : Piperazine sulfonamides with electron-withdrawing groups (EWGs; e.g., -Cl, -CF3) showed higher DPP-IV inhibition than electron-donating groups (EDGs; e.g., -OCH3) .

- Mechanism : EWGs enhance electrophilicity, improving binding to enzyme active sites.

- Experimental Design :

- Synthesize derivatives with varied substituents (ortho, meta, para).

- Test inhibitory activity via enzymatic assays (e.g., IC50 measurements).

- Correlate activity trends with Hammett σ constants .

Advanced: How to resolve contradictions in binding affinity data across molecular docking studies?

Methodological Answer:

Parameter Optimization :

- Compare rigid vs. flexible docking protocols (e.g., semi-flexible docking in AutoDock Vina ).

- Validate with experimental techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).

Cross-Validation :

- Replicate studies using multiple software (e.g., AutoDock Vina vs. Glide).

- Check for consistency in binding modes (e.g., hydrogen bond donor/acceptor alignment).

Case Example : For 1,4-bis(2-chloro-4-nitrophenyl)piperazine, two binding sites with ΔG = -7.5 and -7.4 kcal/mol were resolved by analyzing interaction distances and residue contacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.